[2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
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Overview
Description
[2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate is a complex organic compound with a cyclopenta[a]phenanthrene core structure. This compound is notable for its intricate molecular architecture, which includes multiple hydroxyl groups, a methyl group, and an acetate ester. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate typically involves multi-step organic reactions. The starting materials often include simpler cyclopenta[a]phenanthrene derivatives, which undergo a series of functional group transformations. Key steps may involve:
Hydroxylation: Introduction of hydroxyl groups through oxidation reactions.
Methylation: Addition of methyl groups using methylating agents.
Acetylation: Formation of the acetate ester via reaction with acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may utilize optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, selective oxidation, and esterification under controlled conditions are commonly employed. The use of advanced purification methods, including chromatography and crystallization, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
[2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions where hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄ (Potassium permanganate)
Reducing Agents: NaBH₄ (Sodium borohydride), LiAlH₄ (Lithium aluminium hydride)
Acetylating Agents: Acetic anhydride, acetyl chloride
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it a valuable subject for synthetic organic chemistry research.
Biology
Biologically, [2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate may exhibit interesting interactions with biological macromolecules, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound’s potential therapeutic properties are explored, particularly in the context of its structural similarity to certain steroids and hormones. It may have applications in the treatment of various diseases and conditions.
Industry
Industrially, this compound can be used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. Its complex structure allows for the development of novel compounds with specific desired properties.
Mechanism of Action
The mechanism of action of [2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Estradiol 17β-acetate: An estrogen ester with a similar core structure but different functional groups.
17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate: Another steroid derivative with comparable structural features.
Uniqueness
What sets [2-[11-Hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate apart is its specific arrangement of functional groups, which imparts unique chemical and biological properties. Its combination of hydroxyl, methyl, and acetate groups in a cyclopenta[a]phenanthrene framework makes it distinct from other similar compounds.
Properties
Molecular Formula |
C23H30O6 |
---|---|
Molecular Weight |
402.5 g/mol |
IUPAC Name |
[2-[11-hydroxy-13-(hydroxymethyl)-10-methyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C23H30O6/c1-13(25)29-11-20(28)18-6-5-17-16-4-3-14-9-15(26)7-8-22(14,2)21(16)19(27)10-23(17,18)12-24/h7-9,16-19,21,24,27H,3-6,10-12H2,1-2H3 |
InChI Key |
ZILQESIRZUNREF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)C1CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)CO |
Origin of Product |
United States |
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